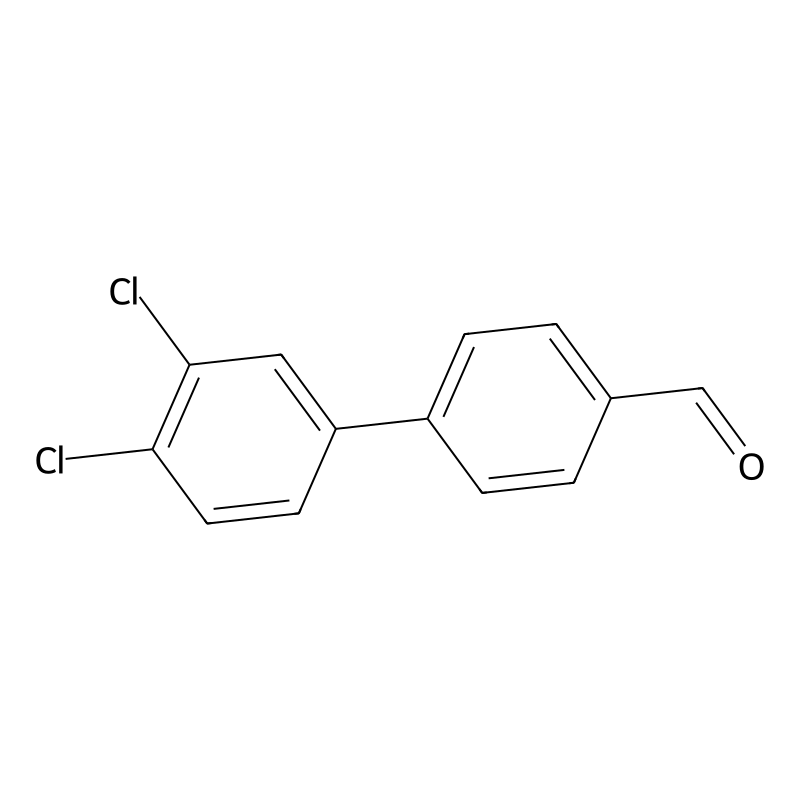4-(3,4-Dichlorophenyl)benzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- As a building block for the synthesis of more complex molecules: 4-(3,4-Dichlorophenyl)benzaldehyde can be used as a starting material for the synthesis of various organic compounds, including heterocycles, pharmaceuticals, and functional materials. For instance, a study describes its use in the synthesis of novel pyrazole derivatives with potential anticonvulsant activity [].
Medicinal Chemistry:
- Exploration of potential biological activities: Limited studies have explored the potential biological activities of 4-(3,4-Dichlorophenyl)benzaldehyde itself. One study reported weak antifungal activity against certain fungal strains []. However, further research is needed to confirm and understand these potential activities.
Material Science:
- Investigation as a component in liquid crystals: Some studies have investigated 4-(3,4-Dichlorophenyl)benzaldehyde as a potential component in liquid crystals due to its specific molecular structure. However, these investigations are preliminary, and further research is needed to determine its suitability for practical applications [].
4-(3,4-Dichlorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8Cl2O. It features a benzaldehyde structure where a phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is characterized by its electrophilic nature due to the aldehyde group, making it a versatile reagent in various chemical syntheses and industrial applications. Its unique structure contributes to its distinct chemical reactivity and biological properties, which are of significant interest in both academic and industrial research contexts .
- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.
- Oxidation: This compound can be oxidized to form 4-(3,4-Dichlorophenyl)benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: It can be reduced to form 4-(3,4-Dichlorophenyl)benzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Electrophilic Aromatic Substitution: The chlorine substituents can be replaced by other groups under appropriate conditions, allowing for further functionalization of the aromatic ring.
Preliminary studies suggest that 4-(3,4-Dichlorophenyl)benzaldehyde exhibits antimicrobial activity. Its mechanism of action may involve interactions with cellular components, leading to inhibition of microbial growth. Additionally, compounds with similar structures have been associated with various biological activities, including anti-inflammatory and anticancer effects .
Several methods exist for synthesizing 4-(3,4-Dichlorophenyl)benzaldehyde:
- Oxidation of 4-(3,4-Dichlorophenyl)toluene: This method involves using oxidizing agents like potassium permanganate in an acidic medium. Careful control of temperature and reaction time is crucial for achieving high yields.
- Chlorination and Formylation: In industrial settings, this compound can be produced through chlorination of biphenyl followed by formylation to introduce the aldehyde group. Continuous flow reactors are often employed to ensure consistent quality and yield.
4-(3,4-Dichlorophenyl)benzaldehyde finds applications in various fields:
- Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: The compound is utilized in the development of polymers and resins due to its reactive functional groups.
- Research: Its unique properties make it a valuable reagent in organic chemistry research for studying reaction mechanisms and developing new synthetic methodologies .
Interaction studies involving 4-(3,4-Dichlorophenyl)benzaldehyde focus on its biological effects and potential therapeutic applications. Research indicates that this compound may interact with specific cellular pathways, which could lead to antimicrobial or other pharmacological effects. Further studies are needed to elucidate its full biological profile and therapeutic potential .
Several compounds share structural similarities with 4-(3,4-Dichlorophenyl)benzaldehyde. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,4-Dichlorobenzaldehyde | Lacks additional phenyl ring | Simpler structure; fewer reactive sites |
| 4-(2,3-Dichlorophenyl)benzaldehyde | Chlorine atoms at different positions | Different substitution pattern affecting reactivity |
| 4-(3,4-Dichlorophenyl)acetaldehyde | Contains an acetaldehyde group instead | Alters reactivity profile due to different functional group |
| 4-Chlorobenzaldehyde | Contains only one chlorine atom | Less electrophilic character compared to dichloro derivative |
These comparisons illustrate that while these compounds share certain structural characteristics, the presence of multiple chlorine substituents and an additional phenyl ring in 4-(3,4-Dichlorophenyl)benzaldehyde enhances its reactivity and potential applications in synthesis and biological activity .








